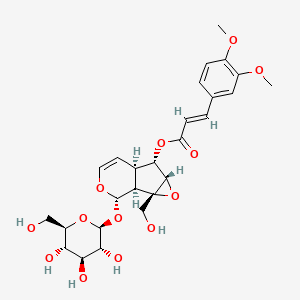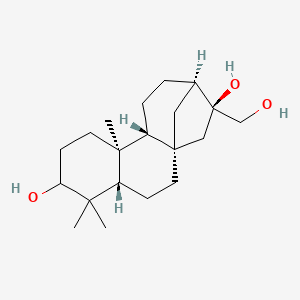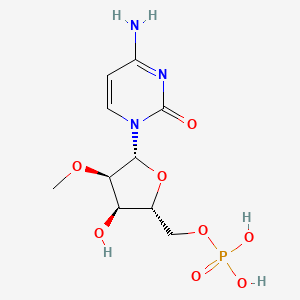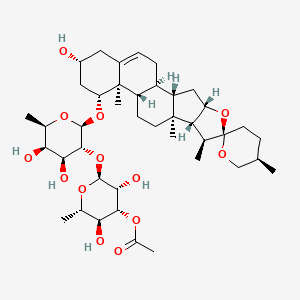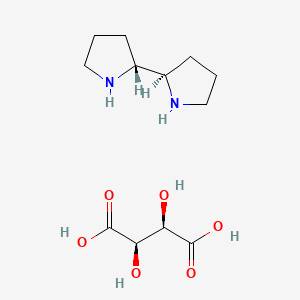
(R,R)-2,2'-双吡咯烷 L-酒石酸三水合物
描述
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is a chiral compound that is widely used in asymmetric synthesis and catalysis. It is a derivative of bipyrrolidine, a compound known for its ability to induce chirality in various chemical reactions. The L-tartrate component of the compound enhances its solubility and stability, making it a valuable reagent in organic chemistry.
科学研究应用
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
Target of Action
The primary target of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is the enzyme L(+)-tartrate dehydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
The compound interacts with its target, L(+)-tartrate dehydratase, and catalyzes the chemical reaction of (R,R)-tartrate to oxaloacetate and water . This reaction is a key step in the metabolism of tartaric acid .
Biochemical Pathways
The action of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate affects the glyoxylate and dicarboxylate metabolism pathways . The conversion of (R,R)-tartrate to oxaloacetate is a crucial step in these pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of tartaric acid. By catalyzing the conversion of (R,R)-tartrate to oxaloacetate, it facilitates the breakdown and utilization of this compound in the body .
生化分析
Biochemical Properties
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate plays a crucial role in biochemical reactions, particularly in the field of asymmetric synthesis. It interacts with various enzymes and proteins, facilitating enantioselective reactions. One notable interaction is with the enzyme L(+)-tartrate dehydratase, which catalyzes the conversion of (R,R)-tartrate to oxaloacetate and water . This interaction highlights the compound’s role in glyoxylate and dicarboxylate metabolism. Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can act as a chiral ligand, forming complexes with metal ions that are used in catalytic processes.
Molecular Mechanism
At the molecular level, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with L(+)-tartrate dehydratase involves binding to the enzyme’s active site, facilitating the catalytic conversion of (R,R)-tartrate . Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and gene expression.
Metabolic Pathways
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in glyoxylate and dicarboxylate metabolism is particularly notable, where it participates in the conversion of (R,R)-tartrate to oxaloacetate . The compound’s interactions with enzymes such as L(+)-tartrate dehydratase highlight its importance in these pathways. Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can influence metabolic flux and metabolite levels, further underscoring its biochemical significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate typically involves the reaction of (R,R)-2,2’-Bipyrrolidine with L-tartaric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The process involves:
- Dissolving (R,R)-2,2’-Bipyrrolidine in a suitable solvent.
- Adding L-tartaric acid to the solution.
- Stirring the mixture at a specific temperature and pH to promote the formation of the trihydrate.
- Isolating the product by filtration and drying.
Industrial Production Methods
In industrial settings, the production of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the product. The final product is typically purified using crystallization techniques and dried to obtain the trihydrate form.
化学反应分析
Types of Reactions
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other chiral compounds.
Substitution: The bipyrrolidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
相似化合物的比较
Similar Compounds
(S,S)-2,2’-Bipyrrolidine L-tartrate trihydrate: The enantiomer of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate, used in similar applications but with opposite chirality.
(R,R)-1,2-Diaminocyclohexane L-tartrate: Another chiral compound used in asymmetric synthesis.
(R,R)-Tartaric acid derivatives: Various derivatives of tartaric acid used in chiral synthesis.
Uniqueness
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is unique due to its high efficiency in inducing chirality and its stability under various reaction conditions. Its ability to form stable complexes with substrates makes it a valuable reagent in asymmetric synthesis.
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-SKDUITIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137037-21-9 | |
| Record name | 2,2′-Bipyrrolidine, (2R,2′R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137037-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


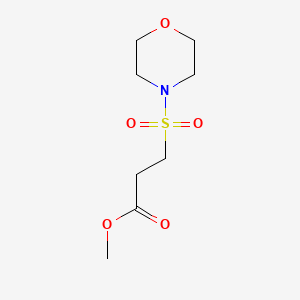
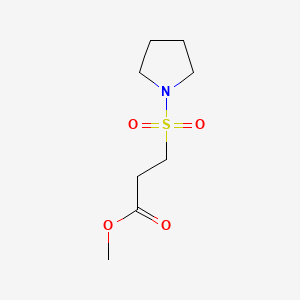
![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)
